molecular formula C23H18ClN3O4 B10999930 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B10999930
M. Wt: 435.9 g/mol
InChI Key: VUTJONLYHPNIHX-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, substituted with a 3-chlorophenyl group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinazoline derivative with an amine, such as 2,4-dimethoxyaniline, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinazoline core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in research to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: It serves as a tool compound to study the biological pathways and molecular targets it affects.

    Industrial Applications: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the 3-chlorophenyl and 2,4-dimethoxyphenyl groups in 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide imparts unique biological activities and chemical properties that distinguish it from similar compounds. These structural features contribute to its potential as a versatile compound in medicinal and chemical research.

Properties

Molecular Formula

C23H18ClN3O4

Molecular Weight

435.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O4/c1-30-17-7-9-19(21(12-17)31-2)26-22(28)14-6-8-18-20(10-14)25-13-27(23(18)29)16-5-3-4-15(24)11-16/h3-13H,1-2H3,(H,26,28)

InChI Key

VUTJONLYHPNIHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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